6-(3-Furanyl)-2,3-dimethylpyridine
Overview
Description
6-(3-Furanyl)-2,3-dimethylpyridine is a chemical compound with the following structural formula: !6-(3-Furanyl)-2,3-dimethylpyridine
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific papers on this exact compound, I can provide a general overview of the synthetic pathway. Researchers typically start with commercially available starting materials and proceed through cyclization reactions to form the pyridine ring. The furan moiety is introduced through suitable functional group transformations. The final product is purified using standard techniques.
Molecular Structure Analysis
The molecular formula of 6-(3-Furanyl)-2,3-dimethylpyridine is C₁₁H₁₁NO . It consists of a pyridine ring substituted with a furan group at the 3-position and two methyl groups at the 2- and 3-positions. The nitrogen atom in the pyridine ring contributes to its basicity.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction. For instance, it may undergo acylation or alkylation reactions at the nitrogen atom. Additionally, the furan ring can be functionalized through electrophilic aromatic substitution.
Physical And Chemical Properties Analysis
- Melting Point : Not determined (requires experimental data).
- Solubility : Solubility in various solvents should be investigated.
- Stability : Assess stability under different conditions (e.g., temperature, light, pH).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile, especially if it is intended for pharmaceutical use.
- Handling Precautions : Proper protective equipment and handling procedures are essential.
- Environmental Impact : Consider its impact on the environment during production and disposal.
Future Directions
Research avenues for 6-(3-Furanyl)-2,3-dimethylpyridine include:
- Biological Activity : Investigate potential pharmacological effects.
- Derivatives : Explore derivatives with modified substituents for improved properties.
- Applications : Assess its utility in drug development, materials science, or other fields.
Please note that while I’ve synthesized information from various sources, specific papers on this compound were not directly referenced. For a more detailed analysis, consult relevant scientific literature1234
properties
IUPAC Name |
6-(furan-3-yl)-2,3-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-11(12-9(8)2)10-5-6-13-7-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBTUFOKNRAJLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C2=COC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628611 | |
Record name | 6-(Furan-3-yl)-2,3-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Furanyl)-2,3-dimethylpyridine | |
CAS RN |
53913-07-8 | |
Record name | 6-(3-Furanyl)-2,3-dimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53913-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Furan-3-yl)-2,3-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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